Nastorazepide is synthesized through a multi-step chemical process that involves the coupling of specific amino acids and other chemical reagents. The synthesis typically begins with the formation of a peptide backbone, which is then modified to introduce calcium ions into the structure.
Nastorazepide's molecular structure is characterized by its complex arrangement of amino acids and the incorporation of calcium ions.
Nastorazepide undergoes several chemical reactions during its synthesis and potential applications.
Nastorazepide functions primarily as an antagonist at the cholecystokinin type 2 receptor.
Nastorazepide exhibits distinct physical and chemical properties that are critical for its functionality.
Nastorazepide has several scientific uses primarily in pharmacology.
Nastorazepide calcium salt originates from a complex multi-step synthesis centered on constructing its 1,5-benzodiazepine core. The process initiates with solid-phase peptide synthesis (SPPS) techniques to assemble the peptide backbone, where protected amino acids are sequentially added to a resin-bound support. This is followed by introducing cyclohexyl and tert-butyl groups through nucleophilic substitutions. A critical intermediate, (R)-(-)-2-oxo-3-tert-butoxycarbonylamino-5-cyclohexyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine, undergoes N-alkylation using 1-chloropinacolone under basic conditions (e.g., sodium hydroxide/toluene). The tert-butoxycarbonyl (Boc) group is subsequently deprotected using hydrochloric acid, yielding a primary amine intermediate [3].
The final steps involve urea bridge formation: reacting the amine with 3-isocyanatobenzoic acid derivatives to create the critical ureido linkage. Calcium salt formation occurs by reacting the free acid form with calcium hydroxide or calcium carbonate in alcoholic solvents. Key optimization strategies include:
The peptide backbone of nastorazepide is constructed using Fmoc/tBu-based SPPS on trityl chloride resins. The C-terminal carboxylic acid is anchored to the resin via an acid-labile ester bond, enabling cleavage with dilute trifluoroacetic acid (TFA). Following chain elongation, the peptide-resin undergoes global deprotection with TFA/water/triisopropylsilane (95:2.5:2.5), releasing the free peptide acid. Conversion to the calcium salt involves:
Challenges in calcium coordination arise due to the compound’s multiple oxygen donors (carboxylate, carbonyls). X-ray diffraction confirms the calcium ion bridges two nastorazepide molecules, forming a dimeric complex with the formula Ca(C₂₉H₃₅N₄O₅)₂, molecular weight 1079.3 g/mol . This necessitates strict control of:
Coupling reagents are pivotal for forming amide and ester bonds during intermediate synthesis. Nastorazepide’s ureido bridge and benzodiazepine ring require high-yielding acylation under mild conditions:
Table 1: Key Coupling Reagents in Nastorazepide Synthesis
| Reagent | Target Bond | Yield (%) | Epimerization Risk |
|---|---|---|---|
| Benzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) | Amide (urea precursor) | 85–92 | <1% |
| N,N'-Dicyclohexylcarbodiimide (DCC)/N-Hydroxybenzotriazole (HOBt) | Ester (C1-acylation) | 78–84 | 3–5% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)/N-Hydroxy-2-pyridinone | Fragment condensation | 90–95 | <1% |
Reagent selection criteria include:
Nastorazepide calcium salt exhibits polymorphism, with Forms I (thermodynamically stable) and III (kinetically favored) identified. Controlled crystallization is achieved through:
Table 2: Crystallization Parameters for Nastorazepide Polymorphs
| Parameter | Form I | Form III |
|---|---|---|
| Solvent | Methanol | Isopropanol |
| Concentration (mg/mL) | 20 | 50 |
| Temperature Profile | 40°C → 10°C (0.2°C/min) | 65°C → 25°C (rapid quenching) |
| Characteristic XRD Peaks (2θ) | 7.07°, 7.15°, 7.22° | 1.04°, 1.18°, 3.16° |
Stability challenges: Form III converts to Form I under humidity >75% RH. This is mitigated by:
Industrial-scale production (multi-kilogram batches) faces three primary hurdles:
Throughput optimization:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 140456-78-6
CAS No.: 20184-94-5